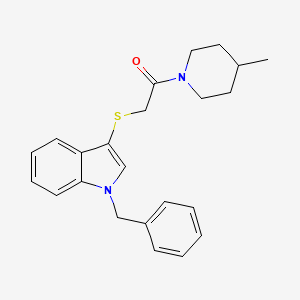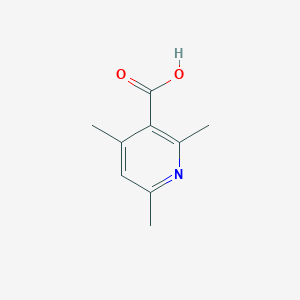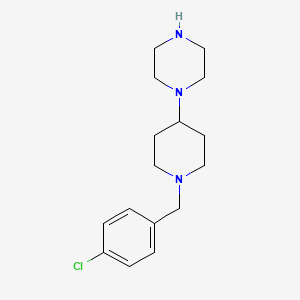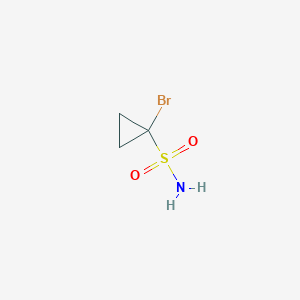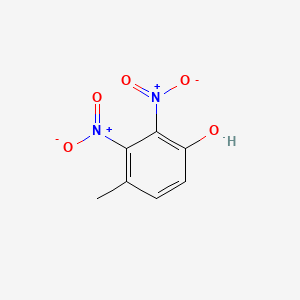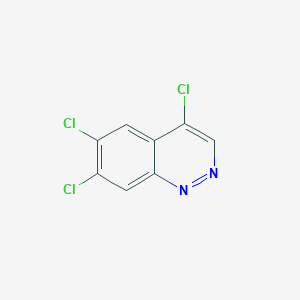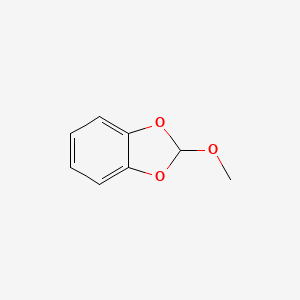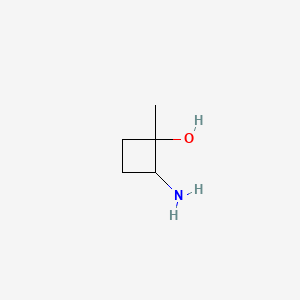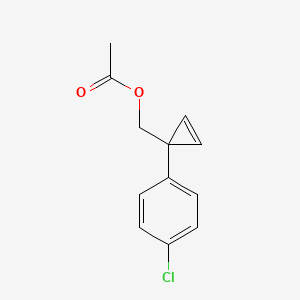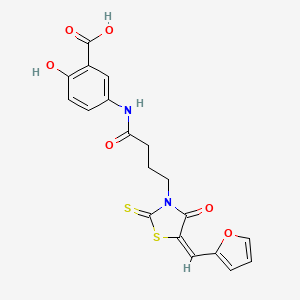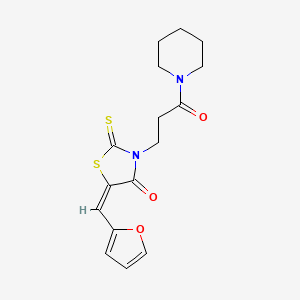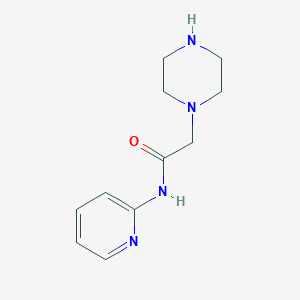
(1R,2S)-2-aminocyclobutan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(1R,2S)-2-aminocyclobutan-1-ol” is C4H9NO . It has a molecular weight of 87.12 g/mol. The InChI code is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 87.12 g/mol. The compound’s storage temperature is -10 .Aplicaciones Científicas De Investigación
Structural and Synthesis Insights
(1R,2S)-2-aminocyclobutan-1-ol serves as a core structure in the synthesis of various complex molecules due to its unique configuration and reactivity. Research on compounds like 1,2,4-triazole-containing scaffolds, which are significant in pharmaceuticals and biologically important compounds, highlights the importance of cyclic structures and their derivatives in drug discovery. These scaffolds have been used in drugs targeting cancer, microbial infections, and other diseases. Studies suggest that exploring new methodologies for synthesizing such scaffolds could lead to the discovery of new drug candidates (Nasri, Bayat, & Kochia, 2021).
Bioanalytical Applications
Aptamers, artificial single-stranded DNA, RNA sequences, or peptides, demonstrate the versatility of cyclic compounds in bioanalytical applications. They bind to specific targets with high affinity, offering advantages over traditional antibodies in terms of synthesis and stability. This makes them suitable for a wide range of applications, including biosensing, diagnostics, and therapeutics. The ongoing research in aptamer technology underscores the potential for using cyclic and related compounds in advanced bioanalytical tools and medical applications (Iliuk, Hu, & Tao, 2011).
Drug Delivery Systems
The development of drug delivery systems utilizing cyclic structures such as cyclodextrins highlights the significance of these compounds in enhancing the efficacy of pharmaceuticals. Cyclodextrins have been employed to improve solubility, modify drug release profiles, and enhance the antimicrobial activity of various antibiotics and antibacterial agents. This research area exemplifies the utility of cyclic compounds in creating more effective and efficient drug delivery mechanisms, potentially leading to improved patient outcomes (Boczar & Michalska, 2022).
Environmental and Material Science
In the context of environmental and material science, research on solar and visible light active TiO2 photocatalysts for treating bacteria, cyanotoxins, and contaminants of emerging concern showcases the application of cyclic and related compounds in sustainability efforts. These studies demonstrate the effectiveness of photocatalysis in removing a wide range of pollutants, offering a promising avenue for addressing environmental challenges through the development of novel materials and technologies (Fagan, McCormack, Dionysiou, & Pillai, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-aminocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



